molecular formula C14H28O2Si B13210853 2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde

2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde

Cat. No.: B13210853
M. Wt: 256.46 g/mol
InChI Key: NROFZRGLIOPVJW-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde is a versatile organic compound widely used in synthetic chemistry. It features a tert-butyldimethylsilyl (TBS) protecting group, which enhances its stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol under mild conditions. The reaction is often catalyzed by imidazole in dimethylformamide (DMF) as the solvent . The process is efficient and yields high purity products.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde is extensively used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde involves its ability to act as both an aldol donor and acceptor. This dual functionality allows it to participate in stereocontrolled aldol reactions, forming complex molecules with high enantiomeric excess . The TBS group provides stability and protects reactive sites during these transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde
  • 3-(Tert-butyldimethylsiloxy)propionaldehyde

Uniqueness

2-{1-[(Tert-butyldimethylsilyl)oxy]-3-methylcyclopentyl}acetaldehyde is unique due to its specific structure, which combines a cyclopentyl ring with a TBS-protected hydroxyl group and an aldehyde functional group. This combination provides distinct reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C14H28O2Si

Molecular Weight

256.46 g/mol

IUPAC Name

2-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclopentyl]acetaldehyde

InChI

InChI=1S/C14H28O2Si/c1-12-7-8-14(11-12,9-10-15)16-17(5,6)13(2,3)4/h10,12H,7-9,11H2,1-6H3

InChI Key

NROFZRGLIOPVJW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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